molecular formula C11H6BrFO2 B11798175 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde

4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde

Cat. No.: B11798175
M. Wt: 269.07 g/mol
InChI Key: LAANEDYPNPAFKI-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 It is a furan derivative, characterized by the presence of a bromine atom at the 4th position and a fluorophenyl group at the 5th position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde typically involves the following steps:

    Coupling Reactions: The fluorophenyl group can be introduced via Suzuki-Miyaura coupling reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation reactions to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Bromo-5-(4-fluorophenyl)furan-2-carboxylic acid.

    Reduction: 4-Bromo-5-(4-fluorophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine and fluorophenyl groups can influence its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H6BrFO2

Molecular Weight

269.07 g/mol

IUPAC Name

4-bromo-5-(4-fluorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H6BrFO2/c12-10-5-9(6-14)15-11(10)7-1-3-8(13)4-2-7/h1-6H

InChI Key

LAANEDYPNPAFKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(O2)C=O)Br)F

Origin of Product

United States

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